3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one
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Overview
Description
3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the third position, a difluoromethyl group at the fourth position, and a quinolinone core structure. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one typically involves the bromination of a quinolinone precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinolinone core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of substituted quinolinones.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Scientific Research Applications
3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinolin-2(1H)-one: Lacks the difluoromethyl group, which may affect its biological activity.
4-(Difluoromethyl)quinolin-2(1H)-one: Lacks the bromine atom, which may influence its reactivity and selectivity.
Uniqueness
3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile building block in synthetic chemistry and drug discovery.
Biological Activity
3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a fused benzene and pyridine ring. Its molecular formula is C10H6BrF2N, with a molar mass of approximately 293.06 g/mol. The presence of the bromine atom at the 3-position and the difluoromethyl group at the 4-position enhances its lipophilicity, which is crucial for biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 125 to 250 μg/mL .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 125 |
Escherichia coli | 250 |
Pseudomonas aeruginosa | 200 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Quinoline derivatives are known for their ability to interact with DNA, potentially inhibiting replication and repair mechanisms. This compound has been shown to modulate cellular functions by affecting cell signaling pathways and gene expression related to cancer progression .
In vitro studies have reported that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest. The specific mechanisms include:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation.
- Modulation of Gene Expression : It can alter the expression of genes associated with apoptosis and cell survival.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against a panel of bacteria, demonstrating potent activity against both Gram-positive and Gram-negative strains. The findings suggest that structural modifications can enhance its efficacy further .
- Anticancer Mechanism Investigation : Another study focused on the compound's effect on colon cancer cells, revealing that it induces apoptosis through mitochondrial pathways. This study provided insights into its potential as a therapeutic agent in cancer treatment .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Quinoline Core : Initial reactions focus on forming the quinoline structure through cyclization methods.
- Bromination : Selective bromination at the desired position using brominating agents.
- Introduction of Difluoromethyl Group : This step often employs nucleophilic substitution reactions or other advanced synthetic techniques.
These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors.
Properties
Molecular Formula |
C10H6BrF2NO |
---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-bromo-4-(difluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H6BrF2NO/c11-8-7(9(12)13)5-3-1-2-4-6(5)14-10(8)15/h1-4,9H,(H,14,15) |
InChI Key |
WANHQMRPMMPABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)Br)C(F)F |
Origin of Product |
United States |
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